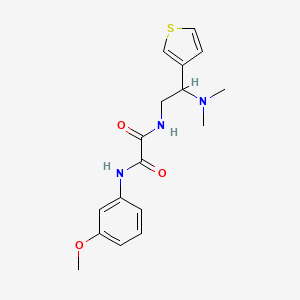![molecular formula C19H12F3N5O2S B2774055 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1287065-89-7](/img/structure/B2774055.png)
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol is a useful research compound. Its molecular formula is C19H12F3N5O2S and its molecular weight is 431.39. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Research into similar pyrimidinol compounds, such as the study by Avasthi et al. (2002), reveals insights into their crystal structures and molecular interactions. The study on a dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound underscores the absence of intramolecular stacking in the crystalline state, highlighting the significance of intermolecular hydrogen bonding and arene-arene interactions in forming layered structures. This property could be crucial for designing materials with specific crystallographic characteristics or for the development of new catalytic systems (Avasthi et al., 2002).
Polyimides and Poly(amide-imide) Polymers
The synthesis and characterization of thermally stable polyimides and poly(amide-imide) containing pyridyl and oxadiazole groups, as discussed by Mansoori et al. (2012), illustrate the compound's utility in creating high-performance polymers. These polymers exhibit significant solubility in polar and aprotic solvents and show potential for applications in coatings, films, and membranes due to their thermal stability and chemical resistance (Mansoori et al., 2012).
Metal Complexation and Thermodynamics
The study of metal-ligand stability constants involving pyrimidinol derivatives by Fouda et al. (2006) provides insights into their complexation behavior with transition metals. Such complexes' thermodynamic stability and their spontaneous, exothermic, and entropically favorable formation suggest potential applications in catalysis, environmental remediation, and the development of metal-organic frameworks (Fouda et al., 2006).
Heterocyclic Compound Synthesis
The creation of novel heterocyclic compounds, as explored in multiple studies, showcases the versatility of pyrimidinol derivatives in synthesizing biologically active molecules. These compounds, including pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, offer a broad spectrum of potential applications in pharmaceuticals and agrochemicals. The synthesis approaches and resultant compounds highlight the utility of pyrimidinol derivatives as key intermediates in developing new therapeutic agents and agricultural chemicals (Li et al., 2012; Rahmouni et al., 2016).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of pyrimidinol derivatives, such as the work by Azab et al. (2013), highlights their potential as bioactive compounds. The synthesis of new heterocyclic compounds containing sulfonamido moieties and their evaluation against various bacterial strains underscore the promise of these derivatives in developing novel antimicrobial agents. Additionally, their significant activity indicates their potential application in pharmaceuticals and material sciences for creating antimicrobial surfaces and materials (Azab et al., 2013).
properties
IUPAC Name |
4-pyridin-2-yl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S/c20-19(21,22)12-6-4-11(5-7-12)17-26-16(29-27-17)10-30-18-24-14(9-15(28)25-18)13-3-1-2-8-23-13/h1-9H,10H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPMIHJVUEVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

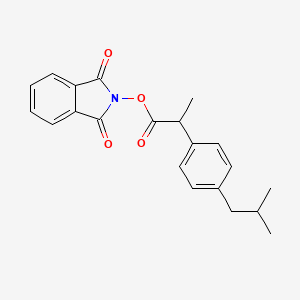
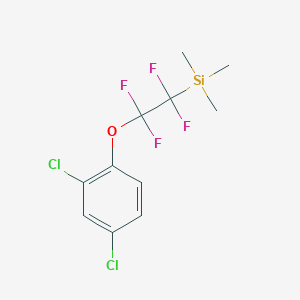
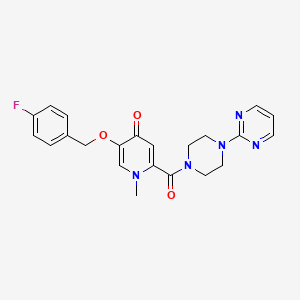
![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
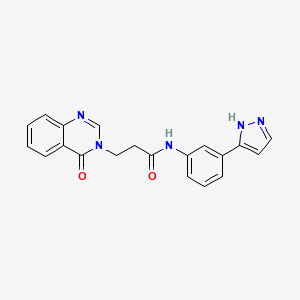

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)
![1-(4-Phenylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2773983.png)
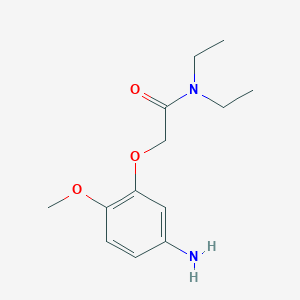
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2773989.png)
